2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of phenylalanine, an essential amino acid, and features a fluorine atom and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding α-amino nitrile.
Hydrolysis: The α-amino nitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-chloro-5-methylphenyl)propanoic acid
- 2-Amino-3-(2-bromo-5-methylphenyl)propanoic acid
- 2-Amino-3-(2-iodo-5-methylphenyl)propanoic acid
Uniqueness
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is an amino acid derivative notable for its unique fluorinated structure, which enhances its biological activity and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry, neurobiology, and pharmacology, due to its possible roles in enzyme inhibition and modulation of neurotransmission pathways.
The molecular formula of this compound is C10H12FNO2, with a molar mass of approximately 197.21 g/mol. The presence of the fluorine atom in its structure significantly influences its chemical reactivity and biological interactions, making it a valuable subject for research.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The fluorine atom and the amino group are critical for binding to these targets, which may lead to:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities, thereby affecting metabolic pathways.
- Modulation of Receptor Signaling : It may influence neurotransmitter systems by modulating receptor activities, particularly in the central nervous system.
Biological Activity Studies
Research has focused on various aspects of the biological activity of this compound:
Enzyme Interaction Studies
Studies have indicated that this compound can bind to several enzymes, which may alter their conformation and function. For example, it has been shown to affect neurotransmission pathways relevant to neurological disorders.
Enzyme | Effect | Reference |
---|---|---|
Glutamate Decarboxylase | Inhibition observed | |
Dipeptidyl Peptidase IV | Modulation of activity |
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. In vitro studies suggest that it may enhance neurotransmitter release or modulate synaptic plasticity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function, suggesting protective effects against neurotoxicity.
- Antitumor Activity : Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was effective in inhibiting the proliferation of human breast cancer cells in vitro.
Properties
IUPAC Name |
2-amino-3-(2-fluoro-5-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFDPLGHSYYFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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